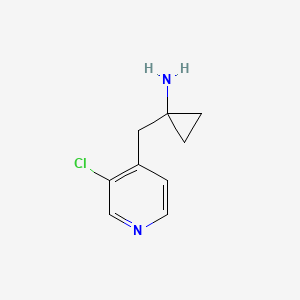

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine

説明

特性

分子式 |

C9H11ClN2 |

|---|---|

分子量 |

182.65 g/mol |

IUPAC名 |

1-[(3-chloropyridin-4-yl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C9H11ClN2/c10-8-6-12-4-1-7(8)5-9(11)2-3-9/h1,4,6H,2-3,5,11H2 |

InChIキー |

OBHSUKGQTPOTLW-UHFFFAOYSA-N |

正規SMILES |

C1CC1(CC2=C(C=NC=C2)Cl)N |

製品の起源 |

United States |

準備方法

Preparation Methods of 1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine

Key Intermediates and Reagents

- 1-[(3-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde is a crucial intermediate, which can be transformed into the corresponding amine by reductive amination or other amination methods.

- Cyclopropane derivatives bearing nitrile or carbonyl groups serve as precursors for amine formation.

- Reagents such as potassium carbonate, copper(I) iodide, and palladium catalysts are often employed in coupling steps involving chloropyridine derivatives.

Detailed Synthetic Procedures

Preparation of Cyclopropane Aldehyde Intermediate

The intermediate 1-[(3-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde can be synthesized by halogen-lithium exchange or transition-metal catalyzed cross-coupling reactions starting from 3-chloropyridin-4-yl halides and cyclopropane derivatives bearing formyl functionality.

Reductive Amination to Form the Target Amine

The aldehyde intermediate undergoes reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation to yield This compound .

- The reaction conditions typically involve mild temperatures (room temperature to 50 °C) and solvents like methanol or dichloromethane.

- Protection and deprotection steps may be employed to safeguard the amine functionality during multi-step syntheses.

Alternative Cyclopropanation Approaches

Cyclopropanation of alkenes followed by functional group transformations can also be used to introduce the cyclopropane ring. For example, Corey–Chaykovsky reaction on appropriate precursors affords cyclopropane carboxylic acids, which can be converted to amines after further functional group manipulation.

Representative Reaction Scheme

Analytical Data and Characterization

- NMR Spectroscopy: The ^1H NMR spectra typically show characteristic signals for the cyclopropane protons (multiplets around 1.5-2.5 ppm) and aromatic protons of the chloropyridine ring (7.0-8.5 ppm).

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the molecular formula C10H12ClN2 (m/z ~ 189-191, accounting for chlorine isotopes).

- Purity Assessment: Column chromatography and recrystallization are used to achieve high purity, confirmed by HPLC and elemental analysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-catalyzed coupling + reductive amination | 3-Chloropyridin-4-yl halide, cyclopropane aldehyde | Pd catalyst, K2CO3, NaBH(OAc)3 | 80-90 °C (coupling), RT (amination) | 30-70% combined | Straightforward, scalable | Moderate yields, requires purification |

| Corey–Chaykovsky cyclopropanation + amination | Alkene precursors | Sulfur ylides, reductive amination reagents | Reflux, various solvents | Variable | Useful for diverse analogs | Multi-step, complex |

化学反応の分析

Types of Reactions

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

科学的研究の応用

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Analogues

The following table highlights key structural analogs and their properties:

Table 1: Structural and Functional Comparison of Cyclopropan-1-amine Derivatives

Key Observations:

- Heterocycle Variation : Replacing pyridine with pyrimidine () alters electronic properties, which could influence solubility or target affinity.

- Fluorinated Derivatives : Compounds like demonstrate the role of trifluoromethyl groups in improving metabolic stability, a strategy applicable to the target compound.

生物活性

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a chloropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

The chemical formula for this compound is C₁₁H₁₄ClN₂. The presence of the chloropyridine ring enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes:

- Neurotransmitter Regulation : The compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions.

- Enzyme Interaction : It has been reported to interact with enzymes involved in oxidative stress and inflammation pathways, which could contribute to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation .

Neurological Effects : Its structural characteristics suggest potential neuroactive properties, which are currently being explored for therapeutic applications in neurological disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloropyridine | Chlorine-substituted pyridine | Antimicrobial |

| Cyclopropylamine | Cyclopropane ring with amine | Neuroactive |

| 4-Aminopyridine | Amino group on pyridine | Potassium channel blocker |

This table highlights how modifications in the structure can lead to distinct biological activities, emphasizing the versatility of the pyridine and cyclopropyl functionalities in medicinal chemistry.

Case Studies

Several studies have investigated the potential of this compound:

- Antiviral Activity : In vitro studies demonstrated that compounds with similar chloropyridine structures exhibited inhibitory activity against SARS-CoV protease, indicating a potential role in antiviral drug development .

- Neuroprotective Effects : Research has shown that related compounds can modulate neuroinflammatory processes, suggesting that this compound might have protective effects against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine, and what methodological considerations are critical for success?

- Answer : The synthesis typically involves cyclopropanation and subsequent amine functionalization. A validated approach includes reacting 3-chloropyridine derivatives with cyclopropylamine precursors under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like dichloromethane or toluene . For example, copper(I) bromide and cesium carbonate have been used as catalysts in coupling reactions at 35°C for extended periods (e.g., 48 hours), followed by extraction with dichloromethane and purification via chromatography . Key considerations include optimizing reaction time, temperature, and catalyst loading to maximize yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring and chloropyridine moiety, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography may resolve stereochemical ambiguities, and High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) under standardized conditions (e.g., 2–8°C storage) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity for this compound?

- Answer : Systematic optimization involves:

- Catalyst Screening : Testing alternatives to copper(I) bromide (e.g., palladium-based catalysts) to reduce side reactions .

- Solvent Effects : Polar aprotic solvents like dimethyl sulfoxide (DMSO) may enhance reaction rates compared to dichloromethane .

- Temperature Gradients : Stepwise heating (e.g., 25°C → 50°C) to balance reactivity and decomposition risks.

Pilot studies using Design of Experiments (DoE) can identify critical parameters .

Q. What computational and experimental strategies are used to study its biological interactions and mechanism of action?

- Answer :

- Molecular Docking : Preliminary studies compare binding affinities with homologous compounds (e.g., 1-(4-Chloro-3-methoxyphenyl)cyclopentan-1-amine) at target receptors like serotonin transporters .

- Kinetic Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding constants (Kd) .

- Metabolic Stability : Microsomal incubations (e.g., human liver microsomes) assess CYP450-mediated degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from:

- Purity Variability : Rigorous HPLC validation and batch-to-batch consistency checks .

- Assay Conditions : Standardizing cell lines (e.g., HEK293 vs. CHO) and buffer pH in enzymatic assays .

- Control Experiments : Including structurally similar analogs (e.g., 1-(3-fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride) to isolate structure-activity relationships .

Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?

- Answer :

- Forced Degradation Studies : Exposing the compound to heat (40–60°C), light (UV), and humidity to identify degradation products via LC-MS .

- Long-Term Stability : Monitoring purity over 6–12 months at –20°C, 4°C, and room temperature .

- Solution Stability : Testing solubility in PBS or DMSO at concentrations ≥10 mM to prevent precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。